Methyl fluoroacetate

Overview

Description

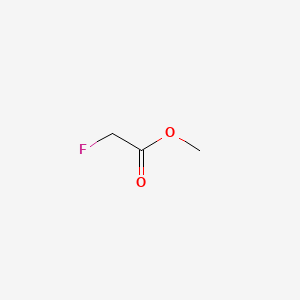

Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is the extremely toxic methyl ester of fluoroacetic acid. This compound is a colorless, odorless liquid at room temperature and is used primarily as a laboratory chemical and rodenticide . Due to its extreme toxicity, this compound has also been studied for potential use as a chemical weapon .

Preparation Methods

Methyl fluoroacetate can be synthesized through a two-step process. The first step involves adding potassium fluoride and a phase-transfer catalyst into a solvent within a reactor. This mixture is then stirred and heated. The phase-transfer catalysts can include chemicals such as dodecyl(trimethyl)ammonium chloride, tetrabutylammonium chloride, tetrabutylammonium bromide, or tetramethylammonium chloride . Once the temperature reaches the desired reaction temperature, methyl chloroacetate is continuously added to the reactor. The mixed gas generated by the reaction undergoes two-stage condensation, where methyl chloroacetate is condensed to form a liquid in the first stage and returned to the reactor, while this compound is condensed to form the product in the second stage .

Chemical Reactions Analysis

Methyl fluoroacetate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include potassium fluoride and phase-transfer catalysts . The major product formed from these reactions is this compound itself, which is synthesized from methyl chloroacetate and potassium fluoride .

Scientific Research Applications

Methyl fluoroacetate has several scientific research applications. It is used as a laboratory chemical and rodenticide . Due to its extreme toxicity, it has been studied for potential use as a chemical weapon . Additionally, it is used in the synthesis of other chemical compounds and has applications in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism by which methyl fluoroacetate exerts its effects involves its conversion to fluoroacetate in the body. Fluoroacetate inhibits the enzyme aconitase in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration . This ultimately results in cellular energy depletion and toxicity .

Comparison with Similar Compounds

Methyl fluoroacetate is similar to other compounds such as fluoroacetic acid, sodium fluoroacetate, 2-ethylhexyl fluoroacetate, fluoroethyl fluoroacetate, and fluoroacetamide . What sets this compound apart is its use as a methyl ester of fluoroacetic acid, which contributes to its unique properties and applications .

Biological Activity

Methyl fluoroacetate (MFA) is a chemical compound with significant biological activity, primarily recognized for its toxicity and potential applications in biochemical research. This article explores the mechanisms of action, toxicological effects, and metabolic pathways associated with MFA, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester of fluoroacetic acid, characterized by the following chemical formula:

It appears as a clear, colorless liquid with a faint fruity odor and is miscible with water. Its boiling point is approximately 104°C .

The biological activity of MFA is largely attributed to its conversion to fluorocitrate in the body. This conversion occurs through the action of fluoroacetyl-CoA , which subsequently inhibits aconitate hydratase , an enzyme critical for the tricarboxylic acid (TCA) cycle (Krebs cycle). The inhibition leads to:

- Accumulation of citrate in tissues.

- Disruption of aerobic respiration.

- Potential respiratory failure and convulsions in affected organisms .

Enzymatic Interaction

The primary pathway for MFA metabolism involves glutathione transferase enzymes, which facilitate the defluorination process, producing fluoride ions and carboxymethylglutathione. The reaction can be summarized as follows:

This metabolic pathway highlights the role of various organs, particularly the liver, in detoxifying MFA .

Toxicological Effects

MFA exhibits high toxicity across various animal models. The median lethal dose (LD50) varies significantly among species:

| Species | LD50 (mg/kg) |

|---|---|

| Dogs | 0.1 |

| Monkeys | 10-12 |

| Guinea Pigs | 0.5 |

| Rats | 450 mg/m³ (inhalation) |

| Mice | >1000 mg/m³ (inhalation) |

The order of susceptibility is generally: dog > guinea pig > cat > rabbit > goat > horse > rat > mouse > monkey .

Symptoms of Poisoning

Exposure to MFA can lead to severe physiological changes, including:

- Respiratory depression : Initial stimulation followed by failure.

- Convulsions : Similar to those induced by nicotine or strychnine.

- Metabolic disturbances : Increases in blood sugar, hemoglobin, and inorganic phosphate levels .

Case Studies

- Occupational Exposure : A case report detailed a logistics driver who experienced poisoning due to exposure to MFA. Symptoms included severe respiratory distress and convulsions, highlighting the compound's acute toxicity in occupational settings .

- Animal Studies : Research conducted on various animal species has shown that symptoms appear rapidly after exposure, typically within minutes to hours, depending on the route of administration (oral or inhalation) .

Research Findings

Recent studies have focused on the degradation of fluoroacetate by specific bacteria capable of metabolizing MFA under anaerobic conditions. For example, a bovine rumen bacterium identified as strain MFA1 was shown to efficiently dehalogenate fluoroacetate into acetate and other metabolites, suggesting potential bioremediation applications .

Properties

IUPAC Name |

methyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYSQHLLIHSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073185 | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

104.5 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Slightly soluble in petroleum ether | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C, Density: 1.51 at 15 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium fluoroacetate, fluoroacetamide and methyl fluoroacetate are the most potent rodenticides known. These compounds all block the enzyme aconitase, thereby inhibiting the TCA cycle. These poisons are quick-acting and have no antidote... | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid | |

CAS No. |

453-18-9 | |

| Record name | Methyl fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl fluoroacetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO8U9H1FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-35 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.